molecular formula C13H13FO3 B13087027 1-(2-Fluorophenyl)-3-oxocyclohexanecarboxylic acid

1-(2-Fluorophenyl)-3-oxocyclohexanecarboxylic acid

Katalognummer: B13087027
Molekulargewicht: 236.24 g/mol
InChI-Schlüssel: SQUIZIFHVFDWJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluorophenyl)-3-oxocyclohexanecarboxylic acid is an organic compound that features a fluorinated phenyl group attached to a cyclohexane ring with a carboxylic acid and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-oxocyclohexanecarboxylic acid typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the fluorophenyl group: This step often involves a Friedel-Crafts acylation reaction where the fluorophenyl group is introduced to the cyclohexane ring.

    Oxidation and carboxylation: The ketone and carboxylic acid functional groups are introduced through oxidation and carboxylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Fluorophenyl)-3-oxocyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluorophenyl)-3-oxocyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the development of materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(2-Fluorophenyl)-3-oxocyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the ketone and carboxylic acid groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluorophenylboronic acid
  • 2-Fluorophenylacetic acid
  • 2-Fluorophenylalanine

Comparison

1-(2-Fluorophenyl)-3-oxocyclohexanecarboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on the cyclohexane ring, which can significantly influence its reactivity and interactions with other molecules. In contrast, similar compounds like 2-Fluorophenylboronic acid and 2-Fluorophenylacetic acid lack these functional groups, resulting in different chemical properties and applications.

Eigenschaften

Molekularformel

C13H13FO3

Molekulargewicht

236.24 g/mol

IUPAC-Name

1-(2-fluorophenyl)-3-oxocyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H13FO3/c14-11-6-2-1-5-10(11)13(12(16)17)7-3-4-9(15)8-13/h1-2,5-6H,3-4,7-8H2,(H,16,17)

InChI-Schlüssel

SQUIZIFHVFDWJG-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)CC(C1)(C2=CC=CC=C2F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.